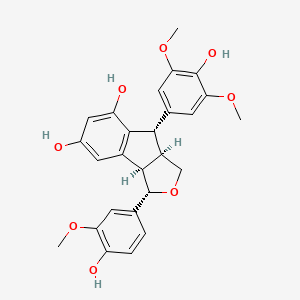
Lehmbachol D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lehmbachol D is a natural compound classified under the stilbenolignans, which are a group of phenolic compounds. It is primarily isolated from the lianas of Gnetum cleistostachyum, a plant belonging to the Gnetaceae family . This compound has garnered interest due to its potential anti-inflammatory and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lehmbachol D can be synthesized biomimetically, which involves mimicking the natural biosynthetic pathways of the compound. The synthesis typically involves oxidative coupling reactions . The reaction conditions often include the use of oxidizing agents and specific catalysts to facilitate the coupling of precursor molecules.
Industrial Production Methods
Industrial production of this compound is not extensively documented, but it generally involves the extraction of the compound from Gnetum cleistostachyum using solvents like ethyl acetate and methanol . The extracted compounds are then purified using column chromatography and thin-layer chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Lehmbachol D undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Lehmbachol D has a wide range of scientific research applications:
Wirkmechanismus
Lehmbachol D exerts its effects primarily through its interaction with molecular targets involved in inflammatory pathways. It inhibits the activity of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gnetucleistol F
- Gnetofuran A
- Gnetifolin F
- Gnetumontanin C
Uniqueness
Lehmbachol D is unique due to its specific structural configuration and its potent anti-inflammatory and antioxidant activities . While other stilbenolignans also exhibit similar properties, this compound has shown moderate inhibitory activities on TNF-α and potent antioxidant activity, making it a compound of significant interest in medical research .
Eigenschaften
Molekularformel |
C26H26O8 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
(1S,3aR,4S,8bR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]furan-5,7-diol |
InChI |
InChI=1S/C26H26O8/c1-31-19-6-12(4-5-17(19)28)26-23-15-9-14(27)10-18(29)24(15)22(16(23)11-34-26)13-7-20(32-2)25(30)21(8-13)33-3/h4-10,16,22-23,26-30H,11H2,1-3H3/t16-,22-,23+,26-/m1/s1 |
InChI-Schlüssel |
AXSKRNKYMIWHQQ-FEFOLRMPSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3C4=C2C(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3C4=C2C(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


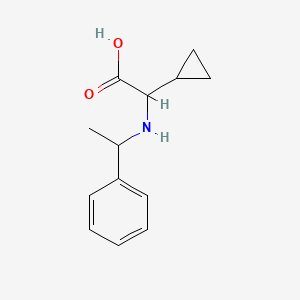
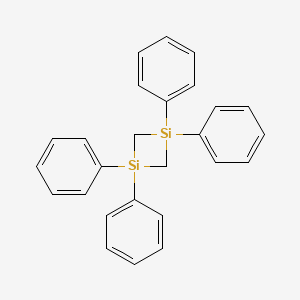
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
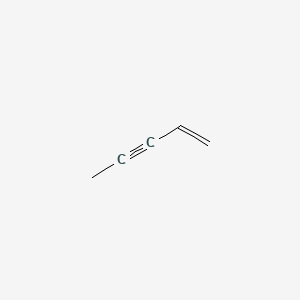
![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)


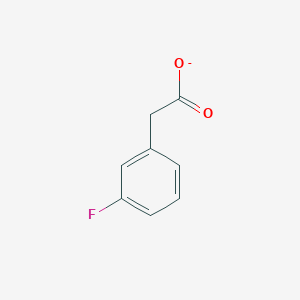
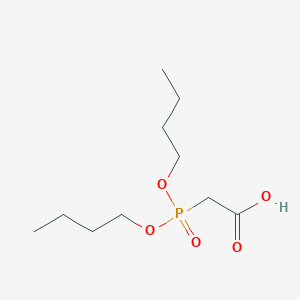
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)

